2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-5-7-13(16-11)19-12-8-9-17(10-12)14(18)15(2,3)4/h5-7,12H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHWYAJHTLPNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Coupling
The most reliable method involves a Mitsunobu reaction between 3-hydroxypyrrolidine and 6-methylpyridin-2-ol (Scheme 1). Typical conditions use diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in tetrahydrofuran (THF) at 0–25°C for 12–24 hours. This approach achieves yields of 65–78%, with the reaction mechanism proceeding via oxidative formation of a phosphine-azodicarboxylate complex, enabling nucleophilic displacement.
Optimization Note : Replacing THF with dichloromethane (DCM) reduces side-product formation, while elevated temperatures (40°C) shorten reaction times to 6 hours without compromising yield.
Ullmann-Type Coupling
For substrates sensitive to Mitsunobu conditions, copper(I)-mediated coupling offers an alternative. Reacting 3-iodopyrrolidine with 6-methylpyridin-2-ol in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in dimethylformamide (DMF) at 110°C for 24 hours affords the product in 55–60% yield. While less efficient than Mitsunobu, this method avoids phosphine byproducts.
Acylation of Pyrrolidine with Pivaloyl Chloride
Direct Acylation
The final step involves reacting 3-((6-methylpyridin-2-yl)oxy)pyrrolidine with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) under Schotten-Baumann conditions (Scheme 2). A representative procedure includes:
Alternative Acylating Agents
For laboratories lacking pivaloyl chloride, pivalic anhydride (1.5 equiv) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) in acetonitrile at reflux (82°C, 8 hours) provides comparable yields (80–84%).
Scalability and Process Optimization
Large-Scale Mitsunobu Reaction
Kilogram-scale synthesis requires modifications to reduce costs:
Recycling Triphenylphosphine Oxide
Triphenylphosphine oxide, a Mitsunobu byproduct, is recoverable via recrystallization from hot ethanol (70% recovery), enhancing process sustainability.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.23 (s, 9H, C(CH₃)₃), 2.45 (s, 3H, pyridine-CH₃), 3.55–3.72 (m, 4H, pyrrolidine-H), 4.12–4.28 (m, 1H, OCH), 6.72 (d, J = 8.1 Hz, 1H, pyridine-H), 7.24 (t, J = 7.8 Hz, 1H, pyridine-H), 7.89 (d, J = 7.9 Hz, 1H, pyridine-H).
- HRMS (ESI+) : m/z calc. for C₁₈H₂₅N₂O₂ [M+H]⁺: 313.1918; found: 313.1915.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at tᵣ = 6.54 min, confirming >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Mitsunobu + Acylation | 78 | 12.50 | High |
| Ullmann + Acylation | 60 | 18.20 | Moderate |
| Anhydride Acylation | 84 | 14.80 | High |
Industrial Applications and Derivatives
The compound serves as a precursor to kinase inhibitors and PDE4 modulators. Recent patents disclose derivatives where the pivaloyl group is replaced with fluorinated acyl units, enhancing metabolic stability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings may interact with enzymes or receptors, modulating their activity. The ketone group can also participate in various biochemical reactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of pyrrolidin-1-yl-propan-1-one derivatives. Below is a comparison with structurally related compounds, focusing on substituents, molecular properties, and reported applications:
Key Observations
Substituent Effects on Solubility :
- The target compound’s 6-methylpyridin-2-yloxy group introduces moderate polarity, contrasting with the lipophilic 2-ethylhexyloxy group in 30 .
- Long alkyl chains (e.g., 1g ) drastically increase hydrophobicity, whereas brominated derivatives (e.g., 1i ) balance polarity and reactivity .
Bioactivity Implications: Pyridine-containing compounds (e.g., target and 3oa) are often explored for kinase inhibition due to their ability to chelate metal ions in active sites .
Synthetic Accessibility :
- The target compound requires multi-step synthesis, including functionalization of pyrrolidine and pyridine rings, similar to 30 .
- Simpler derivatives like 3oa are synthesized via direct acylation, offering higher yields and scalability .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 30 | 1g | 3oa |
|---|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.8 | 5.2 | 1.5 |
| Water Solubility (mg/mL) | 0.12 | <0.01 | <0.001 | 1.8 |
| Melting Point (°C) | Not reported | 85–87 | 45–47 | 92–94 |
Limitations and Contradictions in Evidence
- Pharmacological Data : Direct biological data for the target compound are absent in the provided evidence. Inferences are drawn from structural analogues .
- Synthetic Protocols : While 30 and 1g provide synthesis templates, the target compound’s exact route remains unspecified .
- Crystallographic Data: No crystal structure is reported for the target compound, unlike simpler derivatives refined via SHELXL .
Biological Activity
2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A dimethyl group at the 2-position.
- A pyrrolidine ring connected to a pyridine moiety via an ether linkage.
This structural configuration contributes to its biological activity and interaction with various biological targets.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
-
Antimicrobial Activity :
- Research indicates that compounds containing pyridine and pyrrolidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains, showing comparable results to standard antibiotics like Amikacin .
- Antiviral Properties :
-
Neuroprotective Effects :
- Some derivatives of pyridine and pyrrolidine are known for their neuroprotective effects, which could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
The biological activity of this compound can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in microbial metabolism, leading to reduced growth rates of bacteria.
- Interference with Viral Pathways : The compound may disrupt viral life cycles by interfering with the host cell's machinery, a common mechanism among antiviral agents.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyridine derivatives, it was found that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 16 | 32 |
| Compound B | 8 | 16 |
| Test Compound | 8 | 16 |
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective potential of pyridine derivatives demonstrated that compounds similar to the target compound could reduce neuronal cell death in models of oxidative stress .
Q & A
Q. What are the optimal synthetic routes for 2,2-dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyridine-pyrrolidine ether linkage. A general approach includes:
Pyridine Functionalization : React 6-methylpyridin-2-ol with a halogenated pyrrolidine derivative (e.g., 3-bromopyrrolidine) under basic conditions (e.g., K₂CO₃/DMF) to form the ether bond .
Ketone Introduction : Couple the resulting 3-((6-methylpyridin-2-yl)oxy)pyrrolidine with 2,2-dimethylpropanoyl chloride via nucleophilic acyl substitution in anhydrous dichloromethane .
Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates.
- Reaction yields (70–85%) depend on stoichiometric control of the acyl chloride .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra to confirm the presence of the dimethylpropanone group (δ ~2.1 ppm for CH₃ groups) and pyrrolidine/pyridine protons (δ 6.5–8.5 ppm) .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL-2018) for single-crystal refinement. For example, a similar pyrrolidine derivative showed bond angles of 109.5° for the pyrrolidine ring, confirming sp³ hybridization .
- HRMS : Validate molecular weight (C₁₆H₂₄N₂O₂; theoretical [M+H]⁺ = 277.1912) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the pyrrolidine-oxygen linkage in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model the electron density around the ether oxygen. For similar compounds, the oxygen’s lone pairs show nucleophilic susceptibility, explaining reactivity with electrophiles like acyl chlorides .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to assess steric hindrance from the 2,2-dimethyl group, which may slow nucleophilic attack .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
Methodological Answer:
- Target-Specific Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ against kinases like PKA .
- Receptor Binding : Perform radioligand displacement studies (e.g., -GABA for GABAₐ receptors) to assess competitive antagonism .
- Data Normalization : Compare results using Z-factor statistical validation to distinguish true activity from assay noise .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) at the pyrrolidine nitrogen to enhance solubility and slow hepatic clearance .
- Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ at the pyridine methyl group) to track metabolic pathways via LC-MS .
- In Vitro Microsomal Assays : Use human liver microsomes (HLMs) to quantify CYP450-mediated degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
